(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine
CAS No.: 587838-62-8
Cat. No.: VC8281494
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine - 587838-62-8](/images/structure/VC8281494.png)
Specification
CAS No. | 587838-62-8 |
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Molecular Formula | C22H20N2 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-amine |
Standard InChI | InChI=1S/C22H20N2/c1-24(2)20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14H,23H2,1-2H3 |
Standard InChI Key | WJVCDEJWPSGKLR-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N |
Canonical SMILES | CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound features a [1,1'-binaphthalene] core, where two naphthalene units are connected at the 1,1'-positions. Each naphthalene moiety bears a dimethylamino group at the 2-position, resulting in the molecular formula and a molecular weight of 312.4 g/mol . The (R)-configuration at the chiral centers ensures a non-superimposable mirror image, critical for its enantioselective properties.
Crystallographic Insights
X-ray crystallography reveals a twisted binaphthalene framework with a dihedral angle of approximately 68° between the two naphthalene planes, as evidenced by the Cambridge Crystallographic Data Centre (CCDC entry 707805) . This distortion creates a well-defined chiral pocket, enabling selective interactions with prochiral substrates. The dimethylamino groups adopt equatorial positions, minimizing steric hindrance while maximizing electronic donor capabilities .
Table 1: Structural and Crystallographic Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 312.4 g/mol | |
CAS Registry Number | 587838-62-8 | |
CCDC Number | 707805 | |
Dihedral Angle | 68° |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine involves a two-step protocol starting from (R)-(+)-1,1-binaphthyl-2,2-diamine :
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Carbamate Formation: Treatment with ethyl chloroformate in dichloromethane and pyridine yields the diethyl dicarbamate intermediate with 98% efficiency .
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Reductive Demethylation: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carbamate groups to methylamines, achieving a 98% yield .
Table 2: Synthesis Conditions and Yields
Step | Reagents | Conditions | Yield | Source |
---|---|---|---|---|
A | Ethyl chloroformate | 3–4°C → 22°C, 1.5 h | 98% | |
B | LiAlH₄, THF | Reflux at 75°C, 15 h | 98% |
Optimization and Scalability
The use of anhydrous solvents and inert atmospheres (argon) prevents side reactions, ensuring high purity. The final product is isolated as a yellow foam after vacuum drying, with no reported racemization during synthesis .
Applications in Asymmetric Catalysis
Enantioselective Hydrogenation
The compound’s dimethylamino groups act as electron donors, coordinating to transition metals like rhodium and ruthenium to form chiral complexes. These catalysts enable asymmetric hydrogenation of ketones and imines, achieving enantiomeric excess (ee) values exceeding 90% in model reactions .
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates transmetalation steps while suppressing β-hydride elimination, enhancing yields of axially chiral biaryl products .
Organocatalysis
The binaphthyl skeleton facilitates asymmetric induction in organocatalytic processes, such as Michael additions and aldol reactions, via non-covalent interactions (e.g., hydrogen bonding) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane, chloroform, and tetrahydrofuran. It remains stable under inert conditions but may oxidize in the presence of strong oxidizing agents .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.92–7.12 (m, 12H, aromatic), 3.01 (s, 6H, N–CH₃) .
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¹³C NMR (CDCl₃): δ 148.2 (C–N), 134.1–125.3 (aromatic carbons), 40.8 (N–CH₃) .
Future Directions
Research efforts are focused on derivatizing the binaphthyl core to enhance catalytic activity and exploring its utility in photoredox catalysis. Computational studies to predict enantioselectivity patterns are also underway .
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